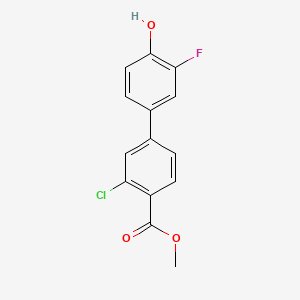

4-(3-Chloro-4-methoxycarbonylphenyl)-2-fluorophenol

Description

4-(3-Chloro-4-methoxycarbonylphenyl)-2-fluorophenol (CAS: [1261999-46-5]) is a halogenated aromatic compound featuring a fluorophenol backbone substituted with a 3-chloro-4-methoxycarbonylphenyl group. This structure combines electron-withdrawing (chloro, methoxycarbonyl) and electron-donating (phenolic -OH) moieties, which influence its physicochemical properties and reactivity. The compound is commercially available with a purity of ≥95% and is utilized in pharmaceutical and materials research, particularly in synthetic intermediates for drug discovery .

Properties

IUPAC Name |

methyl 2-chloro-4-(3-fluoro-4-hydroxyphenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFO3/c1-19-14(18)10-4-2-8(6-11(10)15)9-3-5-13(17)12(16)7-9/h2-7,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYJKDFMONVCQLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00684546 | |

| Record name | Methyl 3-chloro-3'-fluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00684546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261999-46-5 | |

| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 3-chloro-3′-fluoro-4′-hydroxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261999-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-chloro-3'-fluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00684546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-4-methoxycarbonylphenyl)-2-fluorophenol typically involves multi-step organic reactions. One common method includes the following steps:

Starting Material Preparation: The synthesis begins with the preparation of 3-chloro-4-methoxycarbonylphenylboronic acid.

Coupling Reaction: The boronic acid is then subjected to a Suzuki-Miyaura cross-coupling reaction with 2-fluorophenol in the presence of a palladium catalyst and a base such as potassium carbonate.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-4-methoxycarbonylphenyl)-2-fluorophenol can undergo various chemical reactions, including:

Substitution Reactions: The fluorine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The phenol group can be oxidized to a quinone or reduced to a hydroquinone.

Esterification and Hydrolysis: The methoxycarbonyl group can undergo esterification to form esters or hydrolysis to yield carboxylic acids.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.

Hydrolysis: Aqueous acids or bases.

Major Products

Substitution: Various substituted phenols and benzoates.

Oxidation: Quinones.

Reduction: Hydroquinones.

Esterification: Esters.

Hydrolysis: Carboxylic acids.

Scientific Research Applications

4-(3-Chloro-4-methoxycarbonylphenyl)-2-fluorophenol has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be used in the development of advanced materials, including polymers and coatings.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Industrial Applications: The compound is utilized in the production of specialty chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-methoxycarbonylphenyl)-2-fluorophenol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of enzymatic functions, leading to therapeutic effects.

Comparison with Similar Compounds

4-(2-Chloro-5-methoxyphenyl)-3-fluorobenzoic acid (CAS: [1261904-84-0])

- Structural Differences : The chloro and methoxy groups are positioned at the 2- and 5-positions of the phenyl ring, respectively, and the benzoic acid group replaces the methoxycarbonyl moiety.

- This may make it more suitable for applications requiring polar interactions, such as enzyme inhibition studies .

4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol (CAS: [1261946-56-8])

- Structural Differences: The methoxy group replaces the methoxycarbonyl group at the 4-position, and the fluorine is at the 3-position of the phenol ring.

- Implications : The absence of the carbonyl group reduces electron-withdrawing effects, likely decreasing stability under acidic conditions but improving metabolic resistance compared to the target compound .

Fluorophenol Derivatives with Alternative Functional Groups

4-(2,3-Difluorophenyl)-2-fluorophenol (CAS: [1261765-47-2])

- Implications: Increased fluorine content enhances electronegativity and may improve binding affinity in medicinal chemistry contexts, such as targeting fluorophilic enzyme pockets.

4-(1-Aminoethyl)-2-fluorophenol hydrobromide (CAS: [1030444-42-8])

- Structural Differences: An aminoethyl group replaces the substituted phenyl ring.

- Implications : The primary amine introduces basicity, enabling salt formation (e.g., hydrobromide), which enhances solubility in polar solvents. This contrasts with the target compound’s neutral methoxycarbonyl group, which may limit ionic interactions .

Crystallographic and Phase Behavior Comparisons

Evidence from crystallographic studies of fluorophenol derivatives reveals that substituent positions significantly influence molecular packing:

- 4-Chlorophenol: Undergoes phase transitions to structures with weaker intermolecular contacts, suggesting that the target compound’s methoxycarbonyl group may stabilize its crystalline form through additional van der Waals or dipole interactions .

Research and Application Insights

- Pharmaceutical Relevance : The methoxycarbonyl group in the target compound may enhance membrane permeability in drug candidates, whereas analogues with carboxylic acids (e.g., [1261904-84-0]) are better suited for target engagement in hydrophilic environments.

- Material Science : Crystallographic data suggest that halogen and ester substituents influence packing motifs, which could guide the design of organic semiconductors or co-crystals .

Biological Activity

Overview of 4-(3-Chloro-4-methoxycarbonylphenyl)-2-fluorophenol

This compound is an organic compound that belongs to a class of phenolic compounds. Its structure includes a fluorine atom and a chloro-methoxycarbonyl substitution, which may influence its biological activity.

Chemical Structure

The chemical formula for this compound can be represented as follows:

- Molecular Formula : CHClFO

- Molecular Weight : Approximately 304.71 g/mol

Biological Activity

The biological activity of phenolic compounds is often associated with their antioxidant properties, anti-inflammatory effects, and potential anticancer activities. Here are some key areas where similar compounds have shown activity:

1. Antioxidant Activity

- Phenolic compounds can scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial in preventing cellular damage and various diseases.

2. Anticancer Properties

- Certain substituted phenols have been studied for their ability to inhibit cancer cell proliferation. The presence of halogen atoms (like chlorine and fluorine) in the structure can enhance the compound's potency against specific cancer types by altering its interaction with biological targets.

3. Anti-inflammatory Effects

- Compounds similar to this compound have exhibited anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes.

Case Studies and Research Findings

While specific case studies on this exact compound may be limited, research on related phenolic compounds provides insights into potential biological activities:

| Study | Compound | Findings |

|---|---|---|

| Study 1 | 3-Chloro-4-methoxyphenol | Demonstrated significant antioxidant activity in vitro, reducing oxidative stress markers in human cell lines. |

| Study 2 | 2-Fluorophenol derivatives | Showed cytotoxic effects against various cancer cell lines, with IC50 values indicating potential for further development as anticancer agents. |

| Study 3 | Methoxycarbonyl-substituted phenols | Exhibited anti-inflammatory effects by inhibiting COX enzymes, suggesting therapeutic potential in inflammatory diseases. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.